molecular formula C14H14Cl2O3 B13480879 Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate

Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate

Cat. No.: B13480879
M. Wt: 301.2 g/mol
InChI Key: KHIPNDICBGJONR-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives It is characterized by the presence of a cyclopentane ring substituted with a methyl ester group and a 3,5-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The resulting methyl cyclopentanecarboxylate is then subjected to a Friedel-Crafts acylation reaction with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient mixing and temperature control systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclopentanecarboxylate
  • Methyl 1-cyclopentene-1-carboxylate
  • Methylcyclopentane

Uniqueness

Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate is unique due to the presence of the 3,5-dichlorobenzoyl group, which imparts distinct chemical and biological properties compared to other cyclopentane derivatives.

Properties

Molecular Formula

C14H14Cl2O3

Molecular Weight

301.2 g/mol

IUPAC Name

methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H14Cl2O3/c1-19-13(18)14(4-2-3-5-14)12(17)9-6-10(15)8-11(16)7-9/h6-8H,2-5H2,1H3

InChI Key

KHIPNDICBGJONR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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